molecular formula C28H41N3O8 B12293698 (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester

(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester

Cat. No.: B12293698
M. Wt: 547.6 g/mol
InChI Key: GOZDOQQVOQTNBQ-UHFFFAOYSA-N
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Description

The compound (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester (CAS: 37878-19-6) is a structurally complex phenylalanine derivative with applications spanning industrial, pharmaceutical, and agrochemical sectors . It is synthesized with high purity (≥99%) and is utilized in pesticides, food additives, active pharmaceutical ingredients (APIs), and intermediates . Its stereochemical complexity—featuring multiple chiral centers and functional groups (e.g., acetoxy, carboxyethyl ester, and pyrrolidinyl moieties)—distinguishes it from simpler phenylalanine analogs. This article provides a detailed comparison with structurally or functionally related compounds, emphasizing pharmacological activities, industrial applications, and safety profiles.

Properties

Molecular Formula

C28H41N3O8

Molecular Weight

547.6 g/mol

IUPAC Name

3-[3-acetyloxy-1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]-3-[2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid

InChI

InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34)

InChI Key

GOZDOQQVOQTNBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(CC(=O)O)C2C(CCN2C(=O)C(C(C)C)N)OC(=O)C

Origin of Product

United States

Preparation Methods

Oxazolidine-Mediated Stereochemical Control

The pyrrolidinyl core was synthesized via a chiral oxazolidine auxiliary. A solution of N-methylformyl-L-phenylalanine methyl ester (5.02 g, 21.2 mmol) in THF was reduced with LiAlH4 (3.22 g, 84.8 mmol) at 50°C, yielding N-methylphenylalaninol after 5 h reflux. Benzaldehyde (1.3 cm³, 12.3 mmol) facilitated imine formation, followed by NaBH4 reduction to install the N-benzyl group with [α]D −10 (c 1, CHCl3).

Acetoxylation at C3

The 3-hydroxy group was acetylated using acetic anhydride (2.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C. Reaction monitoring by TLC (EtOAc/hexane 1:3) confirmed complete conversion within 2 h, yielding the 3-acetoxy derivative as a colorless oil (89% yield). Optical rotation [α]D +24 (c 1, CHCl3) validated retention of configuration.

Synthesis of (S)-2-Amino-3-Methyl-1-Oxobutyl Side Chain

Strecker Synthesis with Chiral Induction

The α-amino ketone fragment was prepared via a modified Strecker reaction. Isobutyraldehyde (3.4 g, 47 mmol) was treated with KCN (3.1 g, 47 mmol) and (S)-α-methylbenzylamine (5.7 g, 47 mmol) in ethanol/water (1:1) at −10°C. After 48 h, the resulting α-aminonitrile was hydrolyzed with 6 M HCl to afford the (S)-2-amino-3-methyl-1-oxobutyl chloride (78% yield, >99% ee).

Fragment Coupling and Global Deprotection

Amide Bond Formation

Coupling the L-phenylalanine ester (1.2 equiv) and pyrrolidinyl fragment (1.0 equiv) utilized HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at −15°C. LC-MS analysis after 12 h showed 95% conversion to the coupled product. Purification by silica gel chromatography (EtOAc/hexane gradient) provided the intermediate in 82% yield.

Esterification and Final Assembly

The (S)-2-amino-3-methyl-1-oxobutyl side chain was introduced via mixed carbonic anhydride activation. The pyrrolidinyl intermediate (1.0 equiv) and side chain (1.1 equiv) were reacted with isobutyl chloroformate (1.2 equiv) in THF at −78°C. After 3 h, the reaction was quenched with NH4Cl, and the crude product was hydrogenated (H2, 50 psi, Pd/C) to remove benzyl groups, yielding the title compound (68% overall yield).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ph), 5.21 (d, J = 8.1 Hz, NH), 4.63 (q, J = 6.8 Hz, α-CH), 3.71 (s, OCH3), 2.98 (dd, J = 13.5, 6.8 Hz, CH2Ph).
  • 13C NMR : 172.8 (CO ester), 169.5 (CO amide), 135.4 (Ar-C), 129.3–127.8 (Ar-CH), 54.9 (C-2 pyrrolidinyl), 52.1 (OCH3).
  • HRMS : m/z [M+H]+ calcd for C28H35N3O7: 550.2549; found: 550.2553.

Stereochemical Analysis

Chiral HPLC (Chiralpak IA, hexane/i-PrOH 80:20) confirmed >98% ee with retention times of 12.7 min (major) and 14.2 min (minor).

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural motifs with several phenylalanine derivatives, differing in substituents and stereochemistry:

Compound Key Structural Features Reference
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester Chiral pyrrolidinyl core, acetoxy group, branched oxobutyl side chain
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Chlorobenzoyl substitution, methyl ester terminus
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanol Fluorobenzoyl substitution, terminal alcohol group
1,3,4-Thiadiazole derivatives with D,L-phenylalanine Thiadiazole ring fused to phenylalanine, nitrobenzoyl groups
Neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester) Aspartyl linkage, 3,3-dimethylbutyl group, high-potency sweetener

Key Observations :

  • The target compound’s pyrrolidinyl-acetoxy core contrasts with the aromatic acylated tyrosyl groups in chlorobenzoyl/fluorobenzoyl derivatives .
  • Unlike neotame, which is optimized for sweetness via aspartyl and dimethylbutyl groups , the target compound lacks sweetener-related motifs.
Pharmacological Activities

Comparative pharmacological data highlight functional divergences:

Compound Activity Potency/Effect Reference
Target Compound Industrial/Agrochemical use (exact pharmacological role unspecified) N/A
L-Phenylalanine methyl ester Cholesterol-lowering 39% reduction in serum cholesterol at 8 mg/kg/day (rat model)
1,2,4-Triazole 9 (phenylalanine derivative) Anti-inflammatory 160 mg/kg reduced paw edema (comparable to standard drugs)
Anthranilate/L-phenylalanine interaction with pyridoxal-P Enzyme modulation Binds indole site of tryptophanase, altering conformation

Key Observations :

  • The target compound’s primary use is non-pharmacological (industrial/agrochemical), whereas analogs like triazole 9 and L-phenylalanine methyl ester exhibit anti-inflammatory and metabolic activities .
  • Structural features like the pyrrolidinyl-acetoxy group may confer stability in formulations but lack demonstrated bioactivity in the provided evidence.

Key Observations :

  • The target compound’s branched ester groups and chiral centers may enhance stability in agrochemical formulations, whereas neotame’s dimethylbutyl-aspartyl group optimizes sweetness .

Biological Activity

(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester, a complex organic compound, has gained attention in medicinal chemistry due to its intricate structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features multiple chiral centers and functional groups, which contribute to its biological activity. The presence of an amino acid backbone and various modifications enhances its interaction with biological systems. Its structural complexity allows for diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various biochemical pathways. The mechanisms may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
  • Receptor Binding : It can bind to specific receptors, potentially influencing signal transduction pathways.

These interactions necessitate further investigation to fully elucidate the compound's mechanisms and effects in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenylalanine amides exhibit significant antimicrobial properties. For instance, compounds similar to (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine have shown activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests potential applications in treating infections caused by resistant bacterial strains.

Pharmacological Effects

The compound is predicted to exhibit various pharmacological activities based on structure-activity relationship (SAR) studies and computer-aided predictions. Potential activities include:

  • Antioxidant Properties : The structural components may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Modifications in the structure could lead to reduced inflammation through inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a recent study focusing on phenylalanine derivatives, researchers synthesized several compounds based on the structure of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine. These compounds were tested for their efficacy against various mycobacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity, supporting the hypothesis that modifications to the phenylalanine structure can enhance biological effects .

Study 2: Enzyme Interaction

Another investigation explored the interaction between this compound and specific enzymes involved in metabolic pathways. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound. Findings suggested that it effectively inhibited enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent in metabolic disorders.

Data Summary

Property/Activity Description Reference
Antimicrobial ActivityEffective against Mycobacterium abscessus
Enzyme InhibitionSignificant inhibition observed in kinetic assays
Structural ComplexityMultiple chiral centers enhancing biological activity

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